4-Methoxyoxane-4-carbohydrazide
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Overview
Description
4-Methoxyoxane-4-carbohydrazide is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . It is also known by its IUPAC name, 4-methoxytetrahydro-2H-pyran-4-carbohydrazide . This compound is typically found in a powder form and is used in various research and industrial applications.
Preparation Methods
The synthesis of 4-Methoxyoxane-4-carbohydrazide involves the reaction of 4-methoxytetrahydro-2H-pyran-4-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methoxyoxane-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxyoxane-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its derivatives has shown potential antimicrobial and antifungal properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyoxane-4-carbohydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various condensation and cyclization reactions . The pathways involved include the formation of hydrazone linkages and subsequent cyclization to form heterocyclic structures .
Comparison with Similar Compounds
4-Methoxyoxane-4-carbohydrazide can be compared with other similar compounds such as:
Biphenyl-4-carbohydrazide: This compound has similar hydrazide functionality but differs in its aromatic structure.
Cyanoacetohydrazide: Known for its use in heterocyclic synthesis, it shares the hydrazide group but has a cyano group instead of a methoxy group.
Phenylmethylidene-carbohydrazide: Another hydrazide derivative with different substituents on the aromatic ring. The uniqueness of this compound lies in its tetrahydropyran ring structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-methoxyoxane-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-11-7(6(10)9-8)2-4-12-5-3-7/h2-5,8H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGXPXKDFNXABU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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